Cas no 871-22-7 (1,1'-Ethylidenebis(oxy)bisbutane)

1,1'-Ethylidenebis(oxy)bisbutane structure
871-22-7 structure
商品名:1,1'-Ethylidenebis(oxy)bisbutane
CAS番号:871-22-7
MF:C10H22O2
メガワット:174.280483722687
MDL:MFCD00129691
CID:721922

1,1'-Ethylidenebis(oxy)bisbutane 化学的及び物理的性質

名前と識別子

    • Butane,1,1'-[ethylidenebis(oxy)]bis-
    • 1-(1-butoxyethoxy)butane
    • 1,1-Dibutoxyethane
    • 1,1-di-n-butoxyethane
    • 6-Methyl-5,7-dioxaundecane
    • acetaldehyde di-n-butyl acetal
    • Acetaldehyde,dibutyl acetal
    • dibutoxyethane
    • Dibutyl acetal
    • Di-n-butyl acetal
    • Ethane,1,1-dibutoxy
    • 1,1′-[Ethylidenebis(oxy)]bis[butane] (ACI)
    • Acetaldehyde, dibutyl acetal (6CI, 7CI, 8CI)
    • Ethane, 1,1-dibutoxy- (6CI)
    • Dibutylacetal
    • NSC 5314
    • 1,1'-Ethylidenebis(oxy)bisbutane
    • MDL: MFCD00129691
    • インチ: 1S/C10H22O2/c1-4-6-8-11-10(3)12-9-7-5-2/h10H,4-9H2,1-3H3
    • InChIKey: SWTCCCJQNPGXLQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)OCCCC)CCCC

計算された属性

  • せいみつぶんしりょう: 174.16200

じっけんとくせい

  • 密度みつど: 0.9048 (rough estimate)
  • ふってん: 245.28°C (rough estimate)
  • 屈折率: 1.4095 (estimate)
  • PSA: 18.46000
  • LogP: 2.96580

1,1'-Ethylidenebis(oxy)bisbutane セキュリティ情報

1,1'-Ethylidenebis(oxy)bisbutane 税関データ

  • 税関コード:2909199090
  • 税関データ:

    中国税関コード:

    2909199090

    概要:

    29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1,1'-Ethylidenebis(oxy)bisbutane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
BD0286453-100mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
100mg
RMB 300.00 2025-02-20
eNovation Chemicals LLC
Y1213519-5g
1-(1-Butoxyethoxy)butane
871-22-7 95%
5g
$780 2024-07-23
TRC
E919625-1g
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7
1g
$ 455.00 2022-06-02
Cooke Chemical
BD0286453-250mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
250mg
RMB 480.00 2025-02-20
Enamine
EN300-7816339-0.05g
1-(1-butoxyethoxy)butane
871-22-7 95.0%
0.05g
$128.0 2025-03-21
Cooke Chemical
BD0286453-1g
1-(1-Butoxyethoxy)butane
871-22-7 95%
1g
RMB 1246.40 2025-02-20
1PlusChem
1P0036SS-1g
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7 95%
1g
$204.00 2024-04-21
A2B Chem LLC
AB47980-250mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
250mg
$73.00 2024-04-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X194029A-5g
1,1'-Ethylidenebis(oxy)bisbutane
871-22-7 0.95
5g
¥10798.2 2024-07-24
1PlusChem
1P0036SS-100mg
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7 95%
100mg
$51.00 2024-04-21

1,1'-Ethylidenebis(oxy)bisbutane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
2.1 -
リファレンス
Condensation of α-chloroethyl butyl ether with benzene in the presence of protic and aprotic acids
Ermokhina, V. A.; et al, Sbornik Nauchnykh Trudov - Tashkentskii Gosudarstvennyi Universitet im. V. I. Lenina, 1980, 622, 11-15

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Product class 6: acyclic and semicyclic O/O acetals
von Angerer, S.; et al, Science of Synthesis, 2007, 29, 303-406

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Amberlyst 15 ;  5 mbar, 70 °C
リファレンス
Green Fuel Production Using the PermSMBR Technology
Pereira, Carla S. M.; et al, Industrial & Engineering Chemistry Research, 2012, 51(26), 8928-8938

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Toluene
2.1 Reagents: Zinc chloride Solvents: Benzene
リファレンス
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  40 min, 100 °C
リファレンス
Simultaneous determination of aliphatic acids and aldehydes in aqueous media by reaction gas chromatography
Pervova, M. G.; et al, Journal of Analytical Chemistry, 2016, 71(10), 1041-1045

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ,  Benzene
リファレンス
Additions of electrophilic radicals of electron rich alkenes by the atom transfer method. Surmounting potentially reversible radical atom transfer reactions by irreversible ionic reactions
Curran, Dennis P.; et al, Tetrahedron Letters, 1998, 39(37), 6629-6632

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Synthesis of vinyl butyl acetal of dimethylethynylcarbinol
Kirilyus, I. V.; et al, Teor. Osnovy Pererab. Mineral'n. i Organ. Syr'ya., 1977, (4), 91-6

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
リファレンス
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Reaction of exchange of hydroxyl radicals for hydrocarbon radicals of organomagnesium compounds. IV. Reaction of Grignard reagent with acylals
Shostakovskii, M. F.; et al, Zhurnal Obshchei Khimii, 1958, 28, 2339-41

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Toluene
2.1 Reagents: Zinc chloride Solvents: Benzene
リファレンス
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1-Butanol Catalysts: Lithium bromide ,  Lithium bis(trifluoromethanesulfonyl)imide Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Dibutylamine
リファレンス
Catalysis of electrophilic addition of alcohols to alkoxyalkenes by lithium salts
Trofimov, B. A.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2001, 71(2), 319-320

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Mercuric oxide
リファレンス
Preparation of acetals or ketals from vinyl-type esters
Croxall, W. J.; et al, Journal of the American Chemical Society, 1948, 70, 2805-7

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Trifluoroacetic acid
リファレンス
Reaction of hemiacetal esters, acetals, and acylals with alcohols or acetic acid
Gallucci, R. R.; et al, Journal of Organic Chemistry, 1982, 47(18), 3517-21

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid
2.1 -
リファレンス
O-Methyl N-[2-(vinyloxy)ethyl]carbamate in reactions with alcohols
Nedolya, N. A.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(4), 507-11

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Condensation of α-chloroethyl butyl ether with benzene in the presence of protic and aprotic acids
Ermokhina, V. A.; et al, Sbornik Nauchnykh Trudov - Tashkentskii Gosudarstvennyi Universitet im. V. I. Lenina, 1980, 622, 11-15

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Preparation of acetals by the action of alcohols on a vinyl ether in the presence of cation-exchange resins
Mastagli, Pierre; et al, Bulletin de la Societe Chimique de France, 1957, 764, 764-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Benzene
リファレンス
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Benzoyl peroxide Solvents: Cyclohexane
リファレンス
Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
Baguley, Paul A.; et al, Journal of the Chemical Society, 2002, (3), 304-309

ごうせいかいろ 19

はんのうじょうけん
リファレンス
O-Methyl N-[2-(vinyloxy)ethyl]carbamate in reactions with alcohols
Nedolya, N. A.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(4), 507-11

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Gold(1+), (acetonitrile)[bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1… Solvents: Dichloromethane ;  5 h, 50 °C
リファレンス
Synthesis, Structure, Reactivity and Catalytic Implications of a Cationic, Acetylide-Bridged Trigold-JohnPhos Species
Grirrane, Abdessamad ; et al, Chemistry - A European Journal, 2020, 26(40), 8810-8818

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Role of hydrogen chloride in reactions of three-coordinate phosphorus chlorides with acetals
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1984, 54(5),

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Water Catalysts: Chloroplatinic acid
リファレンス
Acetal formation from alcohols and acetylene with platinum and palladium compounds as catalysts
Steinborn, Dirk; et al, Journal of Organometallic Chemistry, 1991, 414(2),

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Benzoyl peroxide Solvents: Cyclohexane
リファレンス
Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
Baguley, Paul A.; et al, Journal of the Chemical Society, 2002, (3), 304-309

1,1'-Ethylidenebis(oxy)bisbutane Raw materials

1,1'-Ethylidenebis(oxy)bisbutane Preparation Products

1,1'-Ethylidenebis(oxy)bisbutane 関連文献

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